(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid
Description
“(2R,3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid” is a chiral azetidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a phenyl-substituted azetidine ring. The compound’s stereochemistry (2R,3R) is critical for its conformational stability and biological interactions. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 405.50 g/mol (95% purity) . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOPSBYDIMJRP-JTHBVZDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-45-6 | |
| Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Selection and Initial Functionalization
Solid-phase synthesis begins with anchoring a precursor to a resin. Polystyrene-based 2-chlorotrityl chloride resin is preferred due to its high loading capacity (1.4 mmol/g) and compatibility with Fmoc chemistry. Swelling in dry dichloromethane (DCM) precedes coupling with the first Fmoc-protected amino acid. For example, 0.8 equivalents of Fmoc-(2R,3R)-3-phenylazetidine-2-carboxylic acid and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM/DMF (4:1) achieve efficient immobilization.
Iterative Deprotection and Coupling
Automated synthesizers, such as the CEM Liberty system, enable stepwise elongation using Fmoc chemistry. Each cycle involves:
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Deprotection : 20% piperidine/DMF (2 × 5–15 min) removes the Fmoc group.
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Activation : Fmoc-amino acids (3.5 eq) are activated with HATU, PyBOP, or COMU (3.5 eq) and DIPEA (7 eq) in DMF.
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Coupling : Microwave-assisted heating (75°C, 5 min) accelerates amide bond formation while minimizing racemization.
For the target compound, Fmoc-(2R,3R)-3-phenylazetidine-2-carboxylic acid is coupled sequentially, followed by standard washing with DMF and DCM.
Solution-Phase Synthesis Strategies
Azetidine Ring Construction
The azetidine core is synthesized via intramolecular cyclization of γ-amino alcohols. A representative pathway involves:
Fmoc Protection and Carboxylic Acid Activation
The free amine of the azetidine is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of DIPEA/DMF. Subsequent oxidation of a hydroxymethyl group or hydrolysis of a nitrile introduces the carboxylic acid functionality.
Stereochemical Control Mechanisms
Chiral Auxiliaries and Catalysts
Enantiopure synthesis is achieved using Evans oxazolidinones or Oppolzer’s sultams. For example, a titanium-mediated asymmetric aldol reaction installs the (2R,3R) configuration with >95% enantiomeric excess (ee).
Dynamic Kinetic Resolution
Palladium-catalyzed asymmetric allylic alkylation (AAA) dynamically resolves racemic azetidine precursors, favoring the (2R,3R) isomer through π-allyl intermediates.
Cleavage and Purification
Resin Cleavage Conditions
The final product is cleaved from resin using trifluoroacetic acid (TFA)/H<sub>2</sub>O/triisopropylsilane (TIS)/ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours. Precipitation in cold diethyl ether yields the crude compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 30–100% acetonitrile in 0.1% TFA/H<sub>2</sub>O) resolves diastereomers, achieving ≥98% purity.
Applications and Derivatives
The compound serves as a building block for constrained peptides targeting GPCRs and proteases. Derivatives include chloroacetylated variants for thiol conjugation and lipophilic analogs with enhanced membrane permeability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine and Related Derivatives
Key Observations :
Ring Size and Rigidity :
- The azetidine ring (4-membered) in the target compound imposes greater ring strain and conformational rigidity compared to 5-membered pyrrolidine or 6-membered morpholine/piperazine derivatives. This affects binding affinity in biological targets .
- Fluorinated pyrrolidine derivatives (e.g., (2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Functional Group Impact :
- The phenyl group at C3 in the target compound contributes to hydrophobic interactions in enzyme-binding pockets, as seen in analogs like Fmoc-Wrf-OH (an indole-phenylalanine derivative with antiparasitic activity) .
- Morpholine and piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) prioritize hydrogen-bonding interactions via their heteroatoms, unlike the azetidine core .
Key Findings :
Synthetic Utility: The target compound’s Fmoc group allows for seamless integration into solid-phase peptide synthesis (SPPS) workflows, akin to Fmoc-AHDMHA-OH, a noncanonical amino acid used in cyclodepsipeptide synthesis . In contrast, morpholine derivatives (e.g., (2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid) are preferred for creating β-turn mimetics in macrocyclic drug candidates .
Biological Performance: While the target compound lacks direct bioactivity data, structurally similar Fmoc-Wrf-OH demonstrates sub-micromolar binding to the melanocortin-4 receptor (MC4R), highlighting the importance of stereochemistry and aryl groups in receptor engagement . Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) are more commonly employed as linkers in antibody-drug conjugates (ADCs) due to their solubility and spacer flexibility .
Stereochemical and Physicochemical Properties
Table 3: Stereochemical and Physicochemical Comparison
| Property | Target Compound | (2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid | Fmoc-Wrf-OH |
|---|---|---|---|
| Chirality | (2R,3R) | (2R,3S) | (2R,3R) |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Aqueous Solubility | Low (organic solvent preferred) | Moderate | Low |
| Deprotection Conditions | 20% piperidine/DMF | 20% piperidine/DMF | 20% piperidine/DMF |
Critical Analysis :
- The (2R,3R) configuration of the target compound mirrors that of Fmoc-Wrf-OH, which exhibits high enantiomeric purity (>99% ee) in MC4R binding .
- The low aqueous solubility of the target compound limits its use in biological assays without solubilizing agents, a drawback shared with Fmoc-Wrf-OH but mitigated in morpholine/piperazine analogs .
Biological Activity
The compound (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid, often referred to as Fmoc-Azetidine, is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 204320-45-6
- Molecular Formula : C25H21NO4
- Molecular Weight : 413.45 g/mol
Anticancer Properties
Recent studies have indicated that Fmoc-Azetidine exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 12.3 | Cell cycle arrest |
Antimicrobial Activity
Fmoc-Azetidine has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of Fmoc-Azetidine can be attributed to its structural features that allow it to interact with biological macromolecules. The fluorenylmethoxycarbonyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It interferes with cyclin-dependent kinases, leading to G1 phase arrest in cancer cells.
- Antimicrobial Mechanism : By inhibiting peptidoglycan synthesis, it compromises bacterial integrity.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells treated with varying concentrations of Fmoc-Azetidine revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells at higher concentrations.
Case Study 2: Antibacterial Efficacy
In a controlled experiment, Fmoc-Azetidine was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of Fmoc-protected azetidine derivatives typically involves multi-step protocols, including protective group strategies and coupling reactions. Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction times and improves yields for similar Fmoc-protected compounds (e.g., azetidine and pyrrolidine derivatives) .
- Peptide coupling procedures : Use of reagents like NaBH(OAc)₃ in dry DCM for reductive amination, as demonstrated in the synthesis of structurally related bromophenyl-pyrrolidine carboxylic acids .
- Solid-phase synthesis : Employing resins like NovaSyn TGR and Fmoc-protected amino acids for iterative peptide chain assembly, with purification via HPLC .
Q. How should researchers handle and store this compound to ensure stability?
Safety data sheets for analogous Fmoc-protected compounds recommend:
- Storage : Keep away from moisture at 2–8°C in tightly sealed containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group .
- Handling : Use PPE (gloves, lab coats, eye protection) to avoid skin/eye irritation (GHS H315, H319) and respiratory exposure (H335) .
- Decomposition risks : Avoid heat sources (P210) and ensure proper ventilation to mitigate toxic gas release (e.g., CO, NOx) during decomposition .
Q. What spectroscopic and analytical techniques are recommended for characterization?
- MALDI-TOF mass spectrometry : Validates molecular weight and purity, as shown for Fmoc-peptide derivatives .
- HPLC : Critical for assessing purity (>95%) and separating enantiomers, particularly for stereochemically complex analogs .
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (2R,3R configuration) and Fmoc-group integrity .
Advanced Research Questions
Q. How does stereochemistry at the 2R and 3R positions influence biological interactions?
The 2R,3R configuration enhances:
- Target selectivity : Rigid azetidine rings improve binding to enzymes like phenylalanine tRNA synthetase in Toxoplasma gondii, as seen in bromophenyl-pyrrolidine analogs .
- Metabolic stability : The stereochemistry reduces susceptibility to proteolytic cleavage compared to linear peptides .
- Computational validation : Molecular docking studies can predict interactions with biological targets, such as caspase-3 in apoptotic pathways .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Molecular dynamics (MD) simulations : Analyze conformational stability of the azetidine ring in aqueous environments .
- Density Functional Theory (DFT) : Predicts electronic properties of the Fmoc group and phenyl substituents for reactivity studies .
- CoMFA (Comparative Molecular Field Analysis) : Used to correlate structural features (e.g., fluorine substitutions) with antiparasitic activity in fluoroquinophenoxazine derivatives .
Q. How can structural analogs be designed to enhance pharmacological properties?
- Fluorination : Introducing difluoromethoxy or trifluorophenyl groups (e.g., CAS 2580096-21-3) improves metabolic stability and bioavailability .
- Heterocyclic modifications : Replacing the phenyl group with pyrazole or morpholine rings alters solubility and target engagement (see table below) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
